N1-benzylcyclohexane-1,4-diamine dihydrochloride
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Overview
Description
Scientific Research Applications
Catalyst in Asymmetric Synthesis
N1-benzylcyclohexane-1,4-diamine derivatives have been effectively utilized as catalysts in asymmetric synthesis. For instance, a chiral primary-tertiary-1,2-diamine, a close relative of N1-benzylcyclohexane-1,4-diamine, was designed and synthesized for use in aldol reactions between ketones and aryl aldehydes, achieving high yields and excellent enantioselectivity (Biao Xu, Lei Li, & S. Gou, 2013). Another study demonstrated the application of nickel(II)-diamine complexes for enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, highlighting the distinct roles of diamine ligands in stereoinduction and substrate enolization (Davidr . Evans, Shizue Mito, & D. Seidel, 2007).
Chiral Separation and Optical Materials
Chiral diamines, including N1-benzylcyclohexane-1,4-diamine derivatives, have shown importance in the synthesis and chromatographic resolution of enantiomers. The synthesis of such compounds via diastereoselective routes and their high enantiomeric excesses underscore their potential in chiral resolution technologies (P. Bisel, M. Schlauch, E. Weckert, K. Sin, & A. Frahm, 2001). Furthermore, the study of their crystal packing through interactions such as C–H⋯N and π⋯π highlights their role in the development of optical materials (C. Lai, F. Mohr, & E. Tiekink, 2006).
Antibacterial Activities
N1-benzylcyclohexane-1,4-diamine derivatives have been explored for their antibacterial properties. DFT calculations and in silico studies on Schiff base derivatives of this compound revealed significant interactions with bacterial proteins, displaying superior antibacterial activity against Staphylococcus aureus and Escherichia coli (A. P, 2019).
Electrophosphorescent Devices
Novel host materials for electrophosphorescent devices have been synthesized using derivatives of N1-benzylcyclohexane-1,4-diamine. These materials exhibit high thermal and morphological stability, essential for the development of yellow phosphorescent organic light-emitting diodes with high efficiency and low roll-off at practical brightness levels (Song Zhang, Qiu-Lei Xu, Yi-Ming Jing, Xuan Liu, Guangzhao Lu, X. Liang, You‐Xuan Zheng, & J. Zuo, 2015).
Safety and Hazards
The safety information for “N1-benzylcyclohexane-1,4-diamine dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Properties
IUPAC Name |
4-N-benzylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCOBEJAVHSGGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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